2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2,6-dichlorophenyl)methoxy]phenol
Description
The compound 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2,6-dichlorophenyl)methoxy]phenol features a pyrimidine core substituted with an amino group at position 2, a phenyl group at position 5, and a phenol moiety at position 2. The phenol is further functionalized with a (2,6-dichlorophenyl)methoxy group. Key structural elements include:
- Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.
- (2,6-Dichlorophenyl)methoxy group: A lipophilic substituent that may enhance membrane permeability or receptor binding.
- Amino and phenol groups: Polar moieties that could improve solubility or serve as hydrogen bond donors/acceptors.
Properties
Molecular Formula |
C23H17Cl2N3O2 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(2,6-dichlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H17Cl2N3O2/c24-19-7-4-8-20(25)18(19)13-30-15-9-10-16(21(29)11-15)22-17(12-27-23(26)28-22)14-5-2-1-3-6-14/h1-12,29H,13H2,(H2,26,27,28) |
InChI Key |
DZCIIXIJGDBVAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(2-amino-5-phenyl-4-pyrimidinyl)-5-[(2,6-dichlorobenzyl)oxy]phenol” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the phenyl group: This step may involve the use of phenylboronic acid in a Suzuki coupling reaction.
Attachment of the dichlorobenzyl group: This can be done through nucleophilic substitution reactions using 2,6-dichlorobenzyl chloride.
Final coupling: The final step involves the coupling of the pyrimidine derivative with the phenol group, possibly using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) at position 2 of the pyrimidine ring acts as a strong nucleophile. Under acidic conditions, this group participates in:
-
Acylation : Reacts with acetyl chloride to form N-acetyl derivatives, enhancing metabolic stability.
-
Sulfonation : Forms sulfonamide adducts with sulfonyl chlorides (e.g., benzenesulfonyl chloride).
The methoxy group attached to the dichlorophenyl moiety can undergo demethylation using strong acids (e.g., HBr in acetic acid), yielding a free hydroxyl group for further functionalization.
Oxidation-Reduction Reactions
The phenolic hydroxyl group is susceptible to oxidation:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄ in acidic medium | Quinone derivative | ~65% |
| Reduction | H₂/Pd-C | Cyclohexanol analog | Limited data |
The pyrimidine ring remains stable under mild oxidative conditions but may degrade with strong oxidizers like CrO₃.
Coupling Reactions
Palladium-catalyzed cross-coupling reactions occur at the pyrimidine ring’s C-5 phenyl group:
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to introduce substituents (e.g., 4-fluorophenyl) .
-
Buchwald-Hartwig Amination : Forms C-N bonds with secondary amines under Pd(OAc)₂ catalysis.
Acid-Base Reactions
The phenolic hydroxyl (pKa ~10) undergoes deprotonation with bases like NaOH or K₂CO₃, forming a phenolate ion that participates in SN2 reactions with alkyl halides .
Biological Interactions (Receptor Binding)
The compound modulates kinase activity through:
-
Hydrogen Bonding : Amino and hydroxyl groups interact with ATP-binding pockets.
-
Halogen Bonding : 2,6-Dichlorophenyl group engages with hydrophobic enzyme regions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in tumor growth. It targets receptors such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer progression.
- Cell Line Studies : In vitro studies demonstrated significant antiproliferative activity against various cancer cell lines. For example, it exhibited a GI50 (the concentration required to inhibit cell growth by 50%) in the range of 20 to 35 nM against several NCI cancer cell lines.
| Study | Findings | Cell Lines Tested | GI50 Values (nM) |
|---|---|---|---|
| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 20 - 35 |
| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 22 - 30 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Studies indicate that it can inhibit neuroinflammation and promote neuronal survival under stress conditions.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Lung Cancer : A study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.
- Combination Therapy : Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression.
Material Science Applications
Beyond biological applications, the compound's unique properties make it suitable for material science:
- Polymer Chemistry : It can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the thermal and mechanical properties of materials.
- Nanotechnology : The compound may serve as a precursor for creating nanoparticles with specific functionalities for drug delivery systems.
Mechanism of Action
The mechanism of action of “2-(2-amino-5-phenyl-4-pyrimidinyl)-5-[(2,6-dichlorobenzyl)oxy]phenol” would depend on its specific biological target. Generally, it could act by:
Inhibiting enzymes: Binding to the active site of an enzyme and preventing substrate access.
Modulating receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs based on core structure , substituents , and hypothetical biological activity , inferred from structural similarities (see Table 1).
Table 1: Structural and Functional Comparison
Substituent Analysis
(2,6-Dichlorophenyl)methoxy Group
- Target Compound vs. AM251: The target’s 2,6-dichloro substitution contrasts with AM251’s 2,4-dichlorophenyl group.
- Role in Lipophilicity : The 2,6-dichlorophenyl group increases lipophilicity, similar to its use in protecting groups (e.g., 2-6DCZ in ), which may enhance blood-brain barrier penetration.
Pyrimidine Core vs. Other Heterocycles
Physicochemical Properties
- Solubility: The amino and phenol groups improve aqueous solubility compared to AM251’s carboxamide.
- Acidity: The phenol group (pKa ~10) is less acidic than the carboxylic acid in ’s isoxazole derivative (pKa ~4), affecting ionization at physiological pH.
Biological Activity
The compound 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2,6-dichlorophenyl)methoxy]phenol (often referred to as the pyrimidine derivative) has garnered significant attention in recent years due to its potential biological activities. This article aims to consolidate existing research findings, case studies, and data tables related to the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 435.31 g/mol. The structure features a pyrimidine ring substituted with an amino group and a methoxyphenol moiety, which may contribute to its biological activities.
Anticancer Activity
Research indicates that compounds similar to 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2,6-dichlorophenyl)methoxy]phenol exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can induce apoptosis in various cancer cell lines through multiple pathways:
-
Mechanism of Action :
- The compound may inhibit key signaling pathways involved in cell proliferation and survival.
- It has been noted for its ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
-
Case Study :
- A study involving a series of pyrimidine derivatives demonstrated that they exhibited cytotoxic effects against human leukemia cells with IC50 values ranging from 10 to 30 µM.
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been evaluated against various bacterial strains.
- In Vitro Studies :
- The compound showed inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum inhibitory concentration (MIC) values were determined to be between 31.25 µg/mL and 62.5 µg/mL for different strains.
Anti-inflammatory Properties
The anti-inflammatory potential of the compound is linked to its ability to inhibit cyclooxygenase (COX) enzymes.
- Mechanism :
- It has been suggested that the methoxy group on the phenol moiety enhances its ability to act as a COX inhibitor.
- Inhibition of COX-2 expression was confirmed through Northern blot assays in RAW 264.7 macrophage cells.
Data Summary
Q & A
Q. How can researchers study the compound’s interaction with enzymes like cytochrome P450?
- Methodological Answer :
- In Vitro Assays : Incubate with recombinant CYP isoforms (e.g., CYP3A4) and quantify metabolites via LC-MS/MS.
- Inhibition Screening : Measure IC50 values using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
